tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate

Description

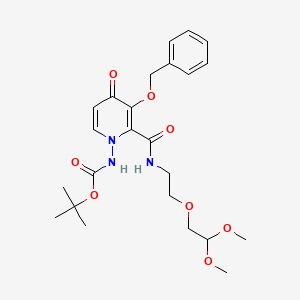

tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate is a pyridinone derivative featuring a tert-butyl carbamate group at the 1-position, a benzyloxy substituent at the 3-position, and a carbamoyl-linked 2-(2,2-dimethoxyethoxy)ethyl chain at the 2-position. Such derivatives are often explored in medicinal chemistry for protease or kinase inhibition due to their ability to mimic peptide bonds or interact with enzyme active sites .

Properties

Molecular Formula |

C24H33N3O8 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-(2,2-dimethoxyethoxy)ethylcarbamoyl]-4-oxo-3-phenylmethoxypyridin-1-yl]carbamate |

InChI |

InChI=1S/C24H33N3O8/c1-24(2,3)35-23(30)26-27-13-11-18(28)21(34-15-17-9-7-6-8-10-17)20(27)22(29)25-12-14-33-16-19(31-4)32-5/h6-11,13,19H,12,14-16H2,1-5H3,(H,25,29)(H,26,30) |

InChI Key |

DQCSAWOUAXDTPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC(=O)C(=C1C(=O)NCCOCC(OC)OC)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate, with CAS number 2136287-61-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H33N3O8

- Molecular Weight : 491.53 g/mol

- Structure : The compound features a pyridine ring and various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of tert-butyl carbamate derivatives has been investigated in several studies, revealing diverse pharmacological effects. Key areas of focus include:

-

Aldose Reductase Inhibition

- Compounds similar to tert-butyl carbamate have been studied for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can reduce the accumulation of sorbitol and fructose, potentially alleviating oxidative stress associated with diabetes .

Compound IC50 (nM) tert-butyl carbamate derivative 23 - 42 Standard inhibitor (Deferiprone) 25 -

Antioxidant Properties

Test Compound MDA Inhibition (%) tert-butyl carbamate derivative 90.73 ± 3.97 Trolox (Standard) 74.82 ± 1.82 - Cytotoxicity Against Cancer Cell Lines

Case Study 1: Inhibition of ALR2

In a study assessing the inhibitory effects on ALR2, several derivatives were tested for their selectivity and potency. Results indicated that compounds bearing similar structural motifs as tert-butyl carbamate showed significant inhibition of ALR2 with promising selectivity over ALR1, suggesting potential therapeutic applications in managing diabetic complications.

Case Study 2: Antioxidant Activity Evaluation

Another investigation focused on the antioxidant capabilities of related compounds through DPPH radical scavenging assays and lipid peroxidation models. The results demonstrated that the tert-butyl carbamate derivative significantly reduced malondialdehyde (MDA) levels, indicating its effectiveness in mitigating oxidative stress.

Scientific Research Applications

tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate is a complex organic molecule with a molecular weight of 491.5 g/mol . It features a tert-butyl group, a pyridine ring, and functional groups such as carbamate and benzyloxy. The compound's structure includes a carbamate group attached to a pyridine ring, further substituted with a benzyloxy group and a dimethoxyethoxyethyl carbamoyl group .

Chemical Properties and Reactivity

The presence of multiple functional groups in this compound contributes to its chemical reactivity. These functionalities enable the compound to participate in various organic reactions, including nucleophilic substitutions and condensation reactions.

Potential Applications

While specific biological activity data for this compound may not be extensively documented, compounds with similar structural features often exhibit significant pharmacological properties. Pyridine derivatives, for example, are frequently investigated for their antimicrobial, anti-inflammatory, and anticancer activities. The tert-butyl group may enhance lipophilicity, potentially improving bioavailability and cellular uptake. The compound is noted for its potential applications in medicinal chemistry and organic synthesis because it has multiple reactive sites that can participate in chemical transformations.

Structural Features and Uniqueness

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

*Similarity indices (0.00–1.00) based on Tanimoto coefficient calculations using functional group and topology alignment .

Functional Group Contributions

tert-Butyl Carbamate: Enhances metabolic stability by protecting amine groups from oxidative degradation . Present in all compared compounds but varies in positioning (e.g., hexane backbone in , pyridinone in target compound).

Found in the target compound and (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)...carbamate .

Dimethoxyethoxy Ethyl Chain :

- Unique to the target compound, this polar chain may enhance aqueous solubility compared to purely aromatic analogs (e.g., benzo[b]thiophene derivatives in ).

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

*Predicted using QikProp (Schrödinger). The target compound’s higher H-bond acceptors and molecular weight may reduce solubility compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.